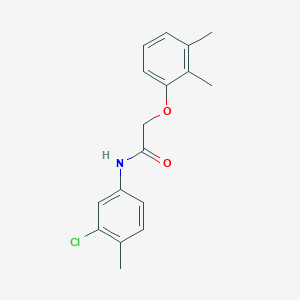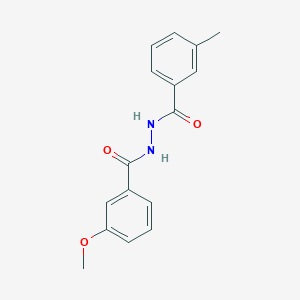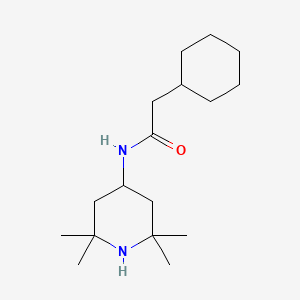![molecular formula C16H26N4O2 B5612779 {3-(3-methyl-2-buten-1-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5612779.png)
{3-(3-methyl-2-buten-1-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-3-piperidinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of chemicals that are often studied for their potential applications in various fields, including medicinal chemistry and material science. The interest in such compounds typically stems from their unique structural features, which can impart specific biological activities or physical properties.
Synthesis Analysis
Synthesis of related compounds often involves condensation reactions, utilizing bases and specific solvents to facilitate the reaction process. For example, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a compound with a similar structural motif, was achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride in methylene dichloromethane with triethylamine as the base (Girish et al., 2008). This highlights the complexity and the specificity of the reactions involved in synthesizing such compounds.
Molecular Structure Analysis
The detailed molecular structure of compounds can be elucidated using techniques such as X-ray crystallography. For instance, studies on similar compounds have revealed chair conformations of the piperidine ring and the geometry around sulfur atoms when present (Girish et al., 2008). These structural insights are crucial for understanding the chemical reactivity and potential interactions of the compound.
Chemical Reactions and Properties
Compounds with the triazolyl and piperidinyl groups can participate in various chemical reactions, including nucleophilic substitution and cycloadditions. For example, tris(triazolyl)methanol-Cu(I) complexes have been shown to catalyze Huisgen 1,3-dipolar cycloadditions efficiently, showcasing the reactive potential of the triazole moiety (Ozcubukcu et al., 2009).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal form can vary significantly based on the compound's structure. For example, the solubility of compounds in various solvents can be determined experimentally, and the data correlated with equations like the Van't Hoff equation to understand the solvation process (Liang et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity with specific reagents, stability under various conditions, and potential for forming derivatives, are key aspects of compound analysis. The mechanism of aromatic nucleophilic substitution reactions in protic solvents, for example, provides insights into the reactivity patterns of compounds containing aromatic and nitro groups (Emokpae et al., 1990).
Eigenschaften
IUPAC Name |
1-[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]-3-(1,2,4-triazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-14(2)4-7-16(11-21)6-3-8-20(10-16)15(22)5-9-19-12-17-18-13-19/h4,12-13,21H,3,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREKMRKEPUYAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)C(=O)CCN2C=NN=C2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(diethylamino)benzylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5612698.png)



![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5612732.png)
![N-[2-(4-chlorophenyl)ethyl]-2,4,5-trimethoxybenzamide](/img/structure/B5612736.png)
![5-(2-chlorophenyl)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-furamide](/img/structure/B5612740.png)
![3-chloro-1-(3-chlorophenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5612748.png)
![(1R*,3S*)-7-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5612753.png)

![2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5612761.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5612767.png)
![2-(2,4-dichloro-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5612773.png)
![N-(4-chlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5612792.png)